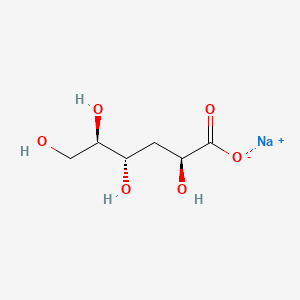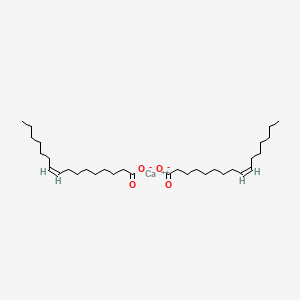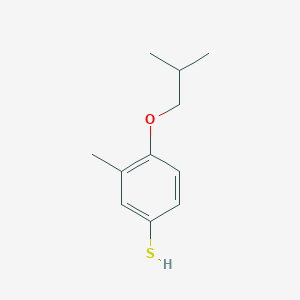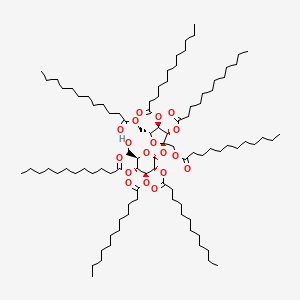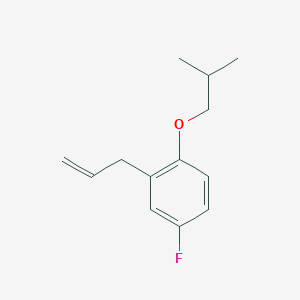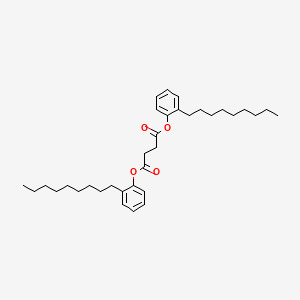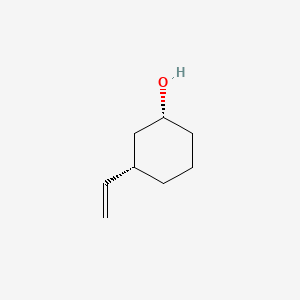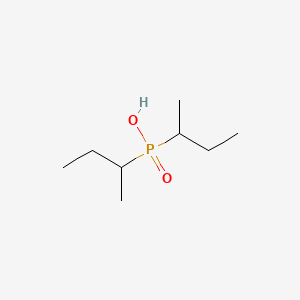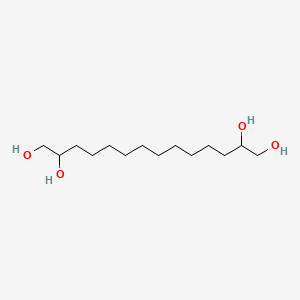
Tetradecane-1,2,13,14-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecane-1,2,13,14-tetrol is an organic compound with the molecular formula C14H30O4 It is a type of polyol, specifically a tetrol, which means it contains four hydroxyl groups (-OH) attached to a tetradecane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetradecane-1,2,13,14-tetrol can be synthesized through several methods. One common approach involves the hydroxylation of tetradecane using strong oxidizing agents. The reaction typically requires controlled conditions to ensure selective hydroxylation at the desired positions. Catalysts such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also include purification steps such as distillation or crystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Tetradecane-1,2,13,14-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium dichromate (K2Cr2O7).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Tetradecane-1,2,13,14-tetrol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism by which tetradecane-1,2,13,14-tetrol exerts its effects depends on its interactions with molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. This can affect various biochemical pathways and processes, making it a valuable compound for research and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetradecane: A hydrocarbon with the formula C14H30, lacking hydroxyl groups.
1,2,13,14-Tetradecanetetrol: A similar polyol with hydroxyl groups at different positions.
Hexadecane-1,2,15,16-tetrol: Another polyol with a longer carbon chain.
Uniqueness
Tetradecane-1,2,13,14-tetrol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful for certain applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
85866-10-0 |
|---|---|
Molekularformel |
C14H30O4 |
Molekulargewicht |
262.39 g/mol |
IUPAC-Name |
tetradecane-1,2,13,14-tetrol |
InChI |
InChI=1S/C14H30O4/c15-11-13(17)9-7-5-3-1-2-4-6-8-10-14(18)12-16/h13-18H,1-12H2 |
InChI-Schlüssel |
SHSYIUNPNAKBKC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCC(CO)O)CCCCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12643325.png)
